

Structural Analysis of Transthyretin in Complex with L6: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural interactions between transthyretin (TTR), a protein implicated in amyloid diseases, and L6, a stabilizing ligand. Understanding this complex is crucial for the development of therapeutics for conditions such as familial amyloid polyneuropathy (FAP).[1][2] This document outlines the quantitative binding data, detailed experimental methodologies for structural determination, and visual representations of the molecular interactions and experimental processes.

Quantitative Data Summary

The binding affinity and crystallographic data for the TTR-L6 complex are summarized below, providing a quantitative basis for the stability of the interaction.



Parameter	Value	Method
Binding Affinity (Kd)	305 nM	Fluorescence Polarization
PDB Accession Code	5AYT	X-ray Crystallography
Resolution	1.4 Å	X-ray Crystallography
Space Group	Information not available in the provided search results	X-ray Crystallography
Unit Cell Dimensions	Information not available in the provided search results	X-ray Crystallography

Table 1: Quantitative data for the TTR-L6 complex.[1][3]

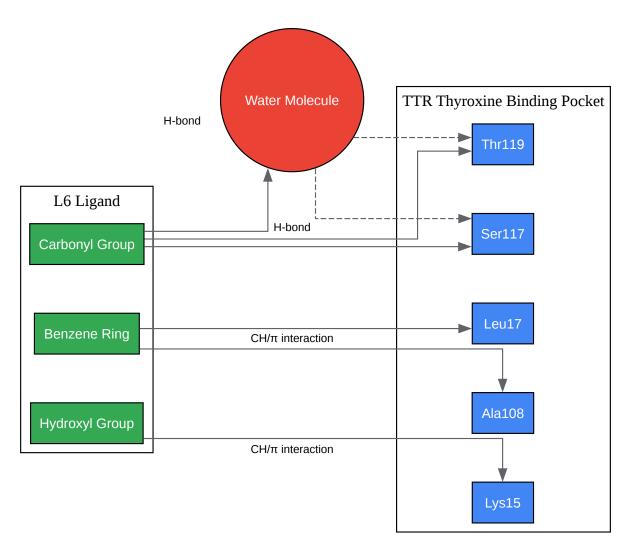
Molecular Interactions and Signaling

The interaction between L6 and TTR is a key example of ligand-induced protein stabilization. L6 binds to the thyroxine (T4) binding sites of the TTR tetramer, preventing its dissociation into pathogenic monomers.[1][2] This stabilization is achieved through a network of specific molecular interactions.

A hydrogen-bond network is formed among Serine 117, Threonine 119, and the carbonyl group of L6, with the involvement of a water molecule.[1] Additionally, CH/π interactions occur between the benzene ring of L6 and the side chains of Leucine 17 and Alanine 108.[1] Further stability is conferred by hydrogen bonds between the hydroxyl group of L6 and the side chain of Lysine 15.[1]



H-bond



H-bond

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Diagram 1: Molecular interactions between TTR and L6.

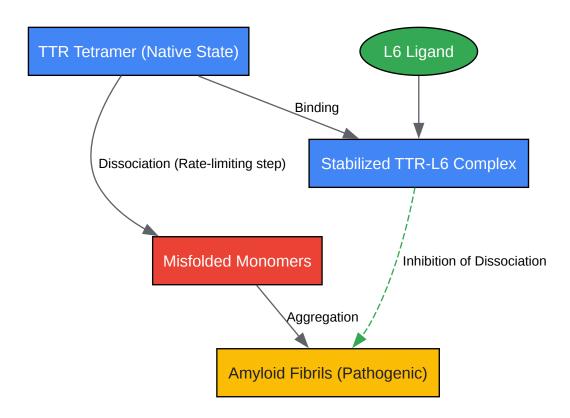


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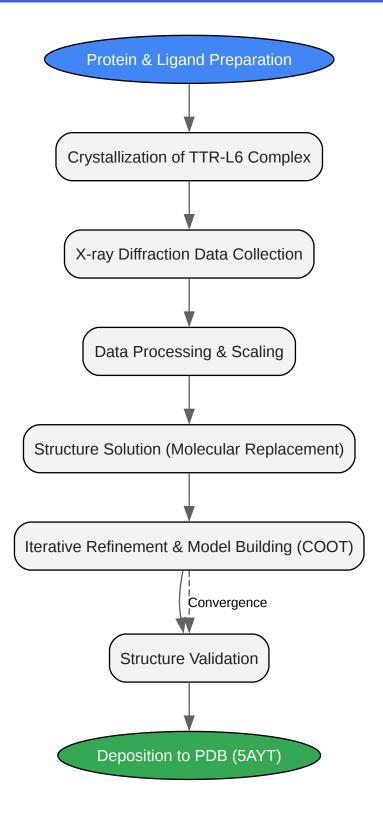
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The stabilization of the TTR tetramer by L6 is a critical mechanism for preventing amyloidosis. The dissociation of the tetramer into monomers is the initial and rate-limiting step in the formation of amyloid fibrils. By binding to the T4 pockets, L6 effectively locks the tetramer in its native conformation, inhibiting the pathogenic cascade.

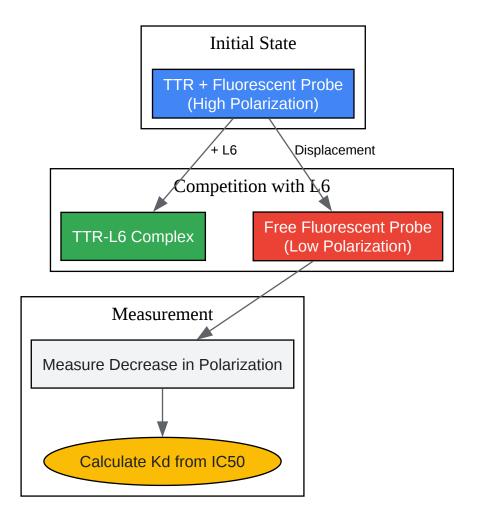












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